molecular formula C19H18BrN3OS B11784511 2-((5-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

2-((5-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B11784511
M. Wt: 416.3 g/mol
InChI Key: DRSPFFLBVVRYQL-UHFFFAOYSA-N
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Description

2-((5-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 2-((5-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting 4-bromobenzaldehyde with glyoxal and ammonium acetate under acidic conditions.

    Thioether formation: The imidazole derivative is then reacted with a thiol compound, such as 3,5-dimethylthiophenol, in the presence of a base like potassium carbonate.

    Acetamide formation: The resulting thioether is then acylated using acetic anhydride or acetyl chloride to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better scalability.

Chemical Reactions Analysis

2-((5-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, alkoxides.

Major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted phenyl derivatives.

Scientific Research Applications

2-((5-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-((5-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the thioether and acetamide groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-((5-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide include:

    2-((5-Phenyl-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide: Contains a chlorine atom instead of bromine, which can influence its chemical and biological properties.

    2-((5-(4-Methylphenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide: The presence of a methyl group instead of bromine can alter its steric and electronic characteristics.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H18BrN3OS

Molecular Weight

416.3 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C19H18BrN3OS/c1-12-7-13(2)9-16(8-12)22-18(24)11-25-19-21-10-17(23-19)14-3-5-15(20)6-4-14/h3-10H,11H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

DRSPFFLBVVRYQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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